molecular formula C15H20N2O2 B1150384 5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]- CAS No. 820231-95-6

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-

Cat. No.: B1150384
CAS No.: 820231-95-6
M. Wt: 260.33 g/mol
InChI Key: WONBUILDJNKYCB-AWEZNQCLSA-N
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Description

Sazetidine-A is a chemical compound known for its selective action on neural nicotinic acetylcholine receptors, specifically the α4β2 subtype. It acts as a partial agonist at these receptors, meaning it can activate them but not to their full extent. This compound has shown potential in various therapeutic areas, including pain management and depression, due to its unique pharmacological profile .

Scientific Research Applications

Sazetidine-A has been extensively studied for its potential therapeutic applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sazetidine-A involves several key steps. One common route includes the reaction of 5-hexyn-1-ol with 3-bromo-5-chloropyridine to form an intermediate compound. This intermediate is then reacted with (S)-2-azetidinylmethanol under specific conditions to yield Sazetidine-A . The reaction conditions typically involve the use of solvents like ethyl acetate and hexanes, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not widely published, the synthesis of Sazetidine-A on a larger scale would likely involve optimization of the laboratory-scale reactions. This would include scaling up the reaction volumes, optimizing the use of reagents, and ensuring the reactions are carried out under conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sazetidine-A primarily undergoes reactions typical of compounds with alcohol and alkyne functional groups. These include:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products

    Oxidation: Conversion of the primary alcohol to a carboxylic acid.

    Reduction: Formation of alkanes from the alkyne group.

    Substitution: Introduction of halogen or nitro groups onto the pyridine ring.

Mechanism of Action

Sazetidine-A exerts its effects by selectively binding to and desensitizing α4β2 nicotinic acetylcholine receptors. This desensitization occurs without initial activation of the receptors, a property that distinguishes it from other nicotinic agonists. The compound’s high affinity for the desensitized state of the receptor makes it a "silent desensitizer" . This mechanism is thought to contribute to its analgesic and antidepressant effects by modulating neurotransmitter release in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Varenicline: Another partial agonist at α4β2 receptors, used for smoking cessation.

    Epibatidine: A potent nicotinic agonist with significant analgesic properties but higher toxicity.

    Nicotine: The primary addictive component of tobacco, acts on a broad range of nicotinic receptors.

Uniqueness of Sazetidine-A

Sazetidine-A is unique in its ability to selectively desensitize α4β2 receptors without activating them first. This property reduces the likelihood of side effects associated with receptor activation, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14/h9-11,14,17-18H,1-2,4,6-8,12H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONBUILDJNKYCB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=CC(=C2)C#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010179
Record name Sazetidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820231-95-6
Record name Sazetidine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820231-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sazetidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sazetidine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH23S35NSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-
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5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-
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5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-
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5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-
Reactant of Route 5
5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-
Reactant of Route 6
5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-

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